1-((5-Bromo-2-fluoropyridin-3-yl)methyl)-4-methylpiperazine
Description
1-((5-Bromo-2-fluoropyridin-3-yl)methyl)-4-methylpiperazine is a heterocyclic compound featuring a pyridine core substituted with bromine (Br) at position 5 and fluorine (F) at position 2. A methylpiperazine moiety is attached via a methyl bridge to the pyridine ring at position 3. Its molecular formula is C₁₁H₁₅BrFN₃, with a molecular weight of 288.17 g/mol and CAS number 2752772-34-0 .
Properties
IUPAC Name |
1-[(5-bromo-2-fluoropyridin-3-yl)methyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN3/c1-15-2-4-16(5-3-15)8-9-6-10(12)7-14-11(9)13/h6-7H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVQWSNJQNIXLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(N=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromo-2-fluoropyridin-3-yl)methyl)-4-methylpiperazine typically involves the following steps:
Bromination and Fluorination of Pyridine: The starting material, 3-methylpyridine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide. The resulting 5-bromo-3-methylpyridine is then subjected to fluorination at the 2-position using a fluorinating agent like diethylaminosulfur trifluoride.
Formation of the Piperazine Ring: The intermediate 5-bromo-2-fluoropyridine is then reacted with piperazine in the presence of a base such as potassium carbonate to form the desired piperazine derivative.
Methylation: The final step involves the methylation of the piperazine ring using a methylating agent such as methyl iodide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems helps in maintaining precise control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-((5-Bromo-2-fluoropyridin-3-yl)methyl)-4-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
1-((5-Bromo-2-fluoropyridin-3-yl)methyl)-4-methylpiperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain receptors or enzymes.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological targets.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-((5-Bromo-2-fluoropyridin-3-yl)methyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific biological context and the target of interest.
Comparison with Similar Compounds
Physicochemical and Electronic Properties
- Electron-Withdrawing Effects : The 5-Br and 2-F substituents on the pyridine ring in the target compound increase electron deficiency compared to analogues with chlorine (e.g., BM212 ) or methoxy groups (e.g., Compound 55 ). This enhances electrophilic reactivity and may influence binding to biological targets.
- Lipophilicity : The bromine atom in the target compound contributes to higher lipophilicity (logP ~2.5) compared to chlorine-containing analogues like BM212 (logP ~3.0). However, bulkier groups (e.g., benzhydryl in chlorocyclizine ) further increase logP, affecting membrane permeability.
- Solubility: The fluorine atom improves aqueous solubility relative to non-polar substituents. Compounds with polar groups (e.g., dioxolane in CAS 1346597-60-1 ) exhibit enhanced solubility compared to the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
